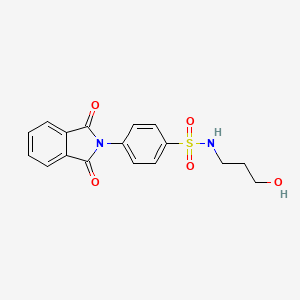![molecular formula C11H16BrNO2 B5164138 2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)
2-{[3-(2-bromophenoxy)propyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2-bromophenoxy)propyl]amino}ethanol, also known as BPEE, is a chemical compound that has been studied for its potential use in scientific research. BPEE is a derivative of 2-aminoethanol and contains a bromophenyl group, making it a unique compound with potential applications in pharmacology and biochemistry.
Mechanism of Action
The exact mechanism of action of 2-{[3-(2-bromophenoxy)propyl]amino}ethanol is not fully understood, but it is believed to act as a competitive inhibitor of the dopamine transporter and as a modulator of the sigma-1 receptor. This can lead to changes in dopamine signaling and other neurological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3-(2-bromophenoxy)propyl]amino}ethanol can have a range of effects on biochemical and physiological processes. It has been shown to increase dopamine levels in the brain, which can lead to changes in behavior and mood. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[3-(2-bromophenoxy)propyl]amino}ethanol in lab experiments is its specificity for certain receptors, which can allow for more targeted studies of these receptors. However, its effects on other processes in the body can make it difficult to isolate its specific effects. Additionally, its potential toxicity and limited availability can make it challenging to use in certain experiments.
Future Directions
There are several potential future directions for research on 2-{[3-(2-bromophenoxy)propyl]amino}ethanol. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies on its effects on the immune system and inflammation could lead to new treatments for autoimmune disorders. Finally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-{[3-(2-bromophenoxy)propyl]amino}ethanol involves the reaction of 2-aminoethanol with 2-bromophenol in the presence of a base such as potassium carbonate. The reaction results in the formation of 2-{[3-(2-bromophenoxy)propyl]amino}ethanol, which can then be purified through column chromatography.
Scientific Research Applications
2-{[3-(2-bromophenoxy)propyl]amino}ethanol has been studied for its potential use as a pharmacological tool in scientific research. It has been shown to have an affinity for certain receptors in the brain, including the dopamine transporter and sigma-1 receptor. This makes it a potential candidate for studying the mechanisms of these receptors and their role in various neurological disorders.
properties
IUPAC Name |
2-[3-(2-bromophenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c12-10-4-1-2-5-11(10)15-9-3-6-13-7-8-14/h1-2,4-5,13-14H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYADDMHTDWTPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCNCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)

![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)



![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)
![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)
![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)

![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide](/img/structure/B5164158.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)